Product packaging for Vernakalant-d6 (hydrochloride)(Cat. No.:)

Vernakalant-d6 (hydrochloride)

Cat. No.: B12428133
M. Wt: 392.0 g/mol
InChI Key: JMHYCBFEEFHTMK-HSBRQERUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Vernakalant-d6 as a Specialized Research Compound

Vernakalant-d6 (hydrochloride) is the deuterium-labeled analog of Vernakalant (B1244702), an antiarrhythmic agent. smolecule.commedchemexpress.comszabo-scandic.com As a specialized research compound, its primary and most common application is to serve as an internal standard for analytical and pharmacokinetic research. veeprho.com The strategic replacement of six hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher molecular weight, readily distinguishable from the parent compound by mass spectrometry. smolecule.com

This stable isotope-labeled compound is essential for improving the accuracy and reliability of liquid chromatography-mass spectrometry (LC-MS) assays designed to quantify Vernakalant in biological samples. veeprho.com Such precise measurement is fundamental in therapeutic drug monitoring, metabolic research, and detailed pharmacokinetic studies that underpin drug development. veeprho.com Vernakalant-d6 (hydrochloride) is intended for research use only and is not sold to patients. medchemexpress.com

Below is a table summarizing the key properties of this compound.

PropertyValue
Chemical Formula C₂₀H₂₆D₆ClNO₄
Molecular Weight ~391.96 g/mol
Parent Compound Vernakalant
CAS Number 866455-16-5
Primary Application Internal standard in analytical and pharmacokinetic research

Data sourced from multiple references. smolecule.commedchemexpress.comszabo-scandic.combio-fount.com

Evolution of Research Perspectives on Deuterated Chemical Entities in Drug Discovery

The perspective on deuterated compounds in drug discovery has evolved significantly over the past few decades. nih.govnih.gov Initially, deuterium-labeled molecules were used almost exclusively as tracers or internal standards for quantitative analysis during drug development, valued for their analytical utility rather than therapeutic potential. nih.govmedchemexpress.comresearchgate.net However, a deeper understanding of the kinetic isotope effect has shifted this paradigm. assumption.edu

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). splendidlab.com This increased bond strength means that the C-D bond is more resistant to enzymatic cleavage, particularly by metabolic enzymes like the cytochrome P450 (CYP450) family. bioscientia.desplendidlab.com As a result, deuterating a drug at a site of metabolic breakdown can slow its rate of metabolism. bioscientia.deassumption.edusplendidlab.com This modification can lead to several potential therapeutic advantages, including:

Improved Pharmacokinetics: A longer drug half-life may allow for less frequent dosing. splendidlab.com

Enhanced Efficacy or Safety: Altering metabolic pathways can sometimes redirect metabolism away from the formation of toxic byproducts, improving the drug's safety profile. nih.govresearchgate.net

This strategic approach, sometimes called a "deuterium switch," led to the development and approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017. nih.govnih.govnih.gov More recently, the approval of deucravacitinib (B606291) in 2022 marked another milestone, as it was the first de novo deuterated drug approved, meaning deuterium was incorporated from the early stages of discovery, not just as an modification of an existing drug. nih.govnih.gov These successes have solidified deuteration as a valuable and innovative strategy in modern medicinal chemistry, transforming deuterated entities from simple research tools into potentially superior therapeutic agents. nih.govsplendidlab.com

The table below summarizes the core applications of stable isotope labeling discussed.

Application AreaDescription
ADME Studies Tracing the Absorption, Distribution, Metabolism, and Excretion of a drug within a biological system to understand its journey and fate. musechem.comnih.gov
Internal Standards Used in mass spectrometry to provide highly accurate and precise quantification of a drug in biological fluids by correcting for analytical variability. nih.govveeprho.com
Pharmacokinetic Modification Intentionally altering a drug's metabolic rate by leveraging the kinetic isotope effect to potentially improve its half-life, efficacy, or safety profile. bioscientia.desplendidlab.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32ClNO4 B12428133 Vernakalant-d6 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32ClNO4

Molecular Weight

392.0 g/mol

IUPAC Name

(3R)-1-[(1R,2R)-2-[2-[3,4-bis(trideuteriomethoxy)phenyl]ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1/i1D3,2D3;

InChI Key

JMHYCBFEEFHTMK-HSBRQERUSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC([2H])([2H])[2H].Cl

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Vernakalant D6

Stereoselective and Enantioselective Synthetic Routes for Vernakalant (B1244702) Precursors

The synthesis of Vernakalant, and by extension its deuterated isotopologues, relies on the establishment of three chiral centers. Efficient and highly stereoselective synthetic routes are therefore paramount. Research has led to the development of asymmetric syntheses that control the stereochemistry of the key intermediates.

A notable approach involves a highly efficient asymmetric synthesis starting from readily available and inexpensive materials. nih.gov Key transformations in this route include:

Zinc-Amine-Promoted Etherification: This step is crucial for constructing the ether linkage, a key structural feature of the Vernakalant molecule.

Enzyme-Catalyzed Dynamic Asymmetric Transamination: This biocatalytic step is instrumental in setting the two contiguous chiral centers on the cyclohexane (B81311) ring with high stereoselectivity. nih.govresearchgate.net

Pyrrolidine (B122466) Ring Formation: The final heterocyclic ring is constructed via an alkyl-B(OH)2-catalyzed amidation followed by an imide reduction. nih.gov

These methods provide a robust framework for accessing the core structure of Vernakalant with the desired stereochemistry, which is a prerequisite for the synthesis of Vernakalant-d6. researchgate.net

StepKey TransformationReagents/CatalystsSignificance
1Zinc-Amine-Promoted EtherificationZinc Chloride, PyrrolidineEfficient formation of the ether linkage.
2Dynamic Asymmetric TransaminationTransaminase EnzymeEstablishes two contiguous chiral centers with high stereoselectivity. nih.govresearchgate.net
3Pyrrolidine Ring FormationAlkyl-B(OH)2, NaBH4, BF3·Et2OConstruction of the pyrrolidine ring. nih.gov

Chemical and Biocatalytic Approaches to Deuterium (B1214612) Incorporation

The introduction of deuterium into the Vernakalant molecule to produce Vernakalant-d6 can be achieved through various chemical and biocatalytic methods. The choice of method depends on the desired location of the deuterium atoms and the required isotopic purity.

Chemical Approaches:

Chemical methods for deuterium incorporation often involve the use of deuterated reagents or catalysts. These can include:

Deuterated Reducing Agents: Reagents such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) can be used to introduce deuterium during reduction steps in the synthesis.

Acid- or Base-Catalyzed H/D Exchange: In the presence of a deuterium source like D2O and an acid or base catalyst, protons at certain positions in a molecule can be exchanged for deuterium.

Biocatalytic Approaches:

Biocatalysis offers a powerful and highly selective method for deuterium incorporation, often with excellent stereocontrol. nih.govresearchgate.netchemrxiv.org Key biocatalytic strategies include:

NADH-Dependent Reductases: These enzymes can be used in conjunction with a deuterium source, such as heavy water (D2O), to deliver deuterium to specific sites in a molecule with high chemo-, stereo-, and isotopic selectivity. researchgate.netnih.gov The regeneration of the deuterated cofactor, [4-²H]-NADH, is a critical aspect of this approach. nih.govresearchgate.net

Transaminases: As already employed in the synthesis of Vernakalant precursors, transaminases can potentially be used with deuterated amine donors to introduce deuterium at specific positions.

Biocatalytic methods are particularly advantageous for their mild reaction conditions and high selectivity, which can simplify the synthesis of complex deuterated molecules like Vernakalant-d6. nih.gov

ApproachMethodDeuterium SourceKey Features
ChemicalDeuterated Reducing AgentsNaBD4, LiAlD4Introduction of deuterium during reduction steps.
ChemicalH/D ExchangeD2OExchange of protons for deuterium at specific positions.
BiocatalyticNADH-Dependent ReductasesD2OHigh chemo-, stereo-, and isotopic selectivity. researchgate.netnih.gov
BiocatalyticTransaminasesDeuterated Amine DonorsPotential for site-specific deuteration.

Strategies for Deuteration at Specific Molecular Sites and Control of Isotopic Purity

For Vernakalant-d6 to be an effective tool in metabolic studies, the deuterium atoms must be placed at specific, metabolically relevant sites, and the isotopic purity must be high. nih.gov The primary sites of metabolism in Vernakalant are the O-demethylation of the two methoxy (B1213986) groups on the phenyl ring, which is mediated by the CYP2D6 enzyme. wikipedia.org Therefore, the six hydrogen atoms of these two methoxy groups are the logical targets for deuteration to create Vernakalant-d6.

Strategies for Site-Specific Deuteration:

Use of Deuterated Starting Materials: The most straightforward approach to achieving site-specific deuteration is to start the synthesis with a commercially available or custom-synthesized deuterated precursor. For Vernakalant-d6, this would likely involve using a deuterated version of the 3,4-dimethoxyphenylethanol or a related precursor where the methoxy groups are already deuterated.

Late-Stage Deuteration: In some cases, it may be possible to introduce deuterium in the later stages of the synthesis. However, for the methoxy groups of Vernakalant, this would be challenging without redesigning the entire synthetic route.

Control of Isotopic Purity:

Achieving high isotopic purity is crucial to avoid interference from undeuterated or partially deuterated species in analytical studies. nih.gov Control of isotopic purity is influenced by:

Purity of Deuterated Reagents: The isotopic enrichment of the deuterium source (e.g., D2O, deuterated starting materials) directly impacts the isotopic purity of the final product.

Reaction Conditions: Reaction conditions must be carefully controlled to prevent any unwanted H/D exchange reactions with non-deuterated solvents or reagents.

Purification Methods: While challenging, chromatographic techniques can sometimes be used to separate isotopologues, although this is often not practical on a preparative scale.

Optimization of Synthetic Pathways for Research-Scale Production of Labeled Compounds

The production of isotopically labeled compounds like Vernakalant-d6 for research purposes requires synthetic pathways that are not only efficient and selective but also amenable to the small-to-medium scales typically required.

Key Optimization Considerations:

Convergent Synthesis: A convergent synthetic strategy, where different fragments of the molecule are synthesized separately and then combined, can be more efficient for small-scale production than a linear synthesis.

Robust and Reproducible Reactions: Each step in the synthesis should be robust and reproducible to ensure a consistent supply of the labeled compound.

Purification Strategy: Efficient purification methods are needed to isolate the final product with high chemical and isotopic purity.

The asymmetric synthesis of Vernakalant, with its use of biocatalysis and efficient chemical transformations, provides a strong foundation for the development of an optimized research-scale production route for Vernakalant-d6. nih.govresearchgate.net Careful planning of the deuterium incorporation step, likely through the use of a deuterated starting material, would be a critical part of this optimization process.

Advanced Analytical Characterization in Research Using Vernakalant D6

Spectroscopic and Spectrometric Elucidation of Deuterated Structures

The precise structural characterization of a deuterated internal standard is paramount to ensure its suitability for quantitative bioanalysis. This involves confirming the molecular structure and pinpointing the exact locations of the deuterium (B1214612) atoms.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Site Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including isotopically labeled compounds. For Vernakalant-d6, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to confirm its structural integrity and determine the sites of deuterium incorporation.

In the ¹H NMR spectrum of Vernakalant-d6, the absence of signals corresponding to the six protons of the two methoxy (B1213986) groups on the phenoxyethyl moiety, when compared to the spectrum of unlabeled vernakalant (B1244702), would provide strong evidence for successful deuteration at these positions. The integration values of the remaining proton signals should align with the expected number of protons in the rest of the molecule.

Further confirmation is achieved through ¹³C NMR spectroscopy. The carbon signals of the deuterated methoxy groups (-OCD₃) would exhibit a characteristic triplet multiplicity due to coupling with deuterium (which has a nuclear spin of 1), and their chemical shifts would be slightly upfield compared to the corresponding methoxy carbons (-OCH₃) in the unlabeled compound.

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can definitively establish the connectivity within the molecule and confirm the location of the deuterium labels by observing the correlations (or lack thereof) between protons and carbons.

Table 1: Hypothetical ¹H NMR Data Comparison for Vernakalant and Vernakalant-d6

Assignment Vernakalant (ppm) Vernakalant-d6 (ppm) Comment
Methoxy Protons (-OCH₃) ~3.8 Absent Confirms deuteration at the methoxy groups.
Aromatic Protons 6.8 - 7.2 6.8 - 7.2 Signals remain, indicating no deuteration on the aromatic rings.
Cyclohexyl Protons 1.2 - 2.2 1.2 - 2.2 Signals remain, indicating no deuteration on the cyclohexyl ring.

This table is illustrative and based on expected spectral changes.

High-Resolution Mass Spectrometry (HRMS) in Characterizing Labeled Analogs

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and the confirmation of isotopic labeling. For Vernakalant-d6, HRMS is used to verify the incorporation of six deuterium atoms.

The high-resolution mass spectrum of Vernakalant-d6 would show a molecular ion peak ([M+H]⁺) that is approximately 6.037 Da higher than that of unlabeled vernakalant (the mass difference between six deuterium atoms and six hydrogen atoms). The exceptional mass accuracy of HRMS allows for the confident confirmation of the elemental formula of the deuterated compound.

Table 2: Expected High-Resolution Mass Spectrometry Data

Compound Expected [M+H]⁺ (monoisotopic) Observed [M+H]⁺ (hypothetical)
Vernakalant C₂₀H₃₂NO₄⁺ = 350.2326 350.2328

This table presents theoretical exact masses and hypothetical observed values to illustrate the principle of HRMS analysis.

Chromatographic Separations and Purity Assessment Methodologies in Research

Ensuring the chemical and isotopic purity of Vernakalant-d6 is crucial for its use as an internal standard. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed for this purpose.

A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be developed to separate vernakalant from any potential impurities. Detection is commonly performed using ultraviolet (UV) spectroscopy or mass spectrometry (MS).

The purity of Vernakalant-d6 is assessed by analyzing the chromatogram for the presence of any extraneous peaks. The peak area of the main compound relative to the total peak area of all components provides a quantitative measure of its purity. For use as an internal standard, a purity of >98% is generally required.

Development and Validation of Bioanalytical Methods for Deuterated Analogs in Complex Biological Matrices

The primary application of Vernakalant-d6 in research is as an internal standard for the accurate quantification of vernakalant in complex biological matrices like plasma or serum. This requires the development and rigorous validation of a bioanalytical method.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification in Research Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. acs.org An LC-MS/MS method for vernakalant would involve chromatographic separation followed by detection using a triple quadrupole mass spectrometer.

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity, minimizing interference from other components in the biological matrix.

Table 3: Example of MRM Transitions for Vernakalant and Vernakalant-d6

Compound Precursor Ion (m/z) Product Ion (m/z)
Vernakalant 350.2 [Fragment 1], [Fragment 2]

The specific product ions would be determined during method development by infusing the compounds into the mass spectrometer and observing the fragmentation patterns.

Role of Vernakalant-d6 as an Internal Standard in Quantitative Bioanalysis for Research Purposes

In quantitative bioanalysis, an internal standard is a compound of known concentration that is added to all samples (calibration standards, quality controls, and unknown study samples) before sample processing. medchemexpress.com The purpose of the internal standard is to correct for variability that can occur during the analytical process, such as sample extraction, injection volume, and ionization efficiency in the mass spectrometer.

Vernakalant-d6 is an ideal internal standard for vernakalant because it is chemically identical to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation. However, because it has a different mass, it can be distinguished from the analyte by the mass spectrometer.

The concentration of vernakalant in an unknown sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of vernakalant and a constant concentration of Vernakalant-d6. The use of a stable isotope-labeled internal standard like Vernakalant-d6 significantly improves the accuracy and precision of the bioanalytical method.

Preclinical Pharmacological Investigations of Vernakalant D6 Analogs

Molecular and Cellular Electrophysiological Modulations

The preclinical assessment of vernakalant (B1244702), the non-deuterated analog of vernakalant-d6, has delineated a multi-ion channel blocking profile with a degree of atrial selectivity. These investigations have been foundational in understanding its antiarrhythmic potential.

Vernakalant exhibits inhibitory effects on several key potassium currents that are integral to atrial repolarization. A primary target is the ultra-rapid delayed rectifier potassium current (IKur), which is predominantly expressed in the atria. By blocking the Kv1.5 channels that carry this current, vernakalant effectively prolongs the atrial action potential. nih.govnih.gov Another significant atrial-specific target is the acetylcholine-activated potassium current (IKAch), carried by Kir3.1/3.4 channels. nih.gov Inhibition of IKAch is particularly relevant in the context of vagally-mediated atrial fibrillation.

Furthermore, vernakalant influences the transient outward potassium current (Ito), which contributes to the early phase of repolarization in both atrial and ventricular myocytes. patsnap.com Its blocking action on Ito is more pronounced in the atria. drugbank.com The compound has a minimal effect on the rapid component of the delayed rectifier potassium current (IKr), which is a key factor in its favorable ventricular safety profile as significant IKr blockade is associated with an increased risk of proarrhythmia. drugbank.com

Ion Channel Current Alias Channel Subunit Effect of Vernakalant Atrial/Ventricular Selectivity
Ultra-rapid delayed rectifier K+ current IKur Kv1.5 Inhibition nih.govnih.gov Atrial-predominant nih.gov
Acetylcholine-activated K+ current IKAch Kir3.1/3.4 Inhibition nih.gov Atrial-specific nih.gov
Transient outward K+ current Ito Kv4.3 Inhibition patsnap.comdrugbank.com Atrial-predominant drugbank.com
Rapid delayed rectifier K+ current IKr hERG Minimal Inhibition drugbank.com N/A

Vernakalant demonstrates a significant frequency- and voltage-dependent blockade of voltage-gated sodium channels. drugbank.comselleckchem.com This means its inhibitory effect is more pronounced at higher heart rates, a desirable property for an antiarrhythmic agent intended to treat tachyarrhythmias. patsnap.com The block of the late sodium current (INa) contributes to the prolongation of the atrial refractory period and slows intra-atrial conduction. drugbank.com Ex vivo studies on human atrial tissue have indicated that this rate-dependent block of sodium channels is a primary antiarrhythmic mechanism, particularly in the context of a fibrillating atrium. nih.gov The fast onset and offset kinetics of vernakalant's interaction with sodium channels are thought to reduce the likelihood of conduction disturbances at slower heart rates. mdpi.com

The multi-channel blocking properties of vernakalant translate into specific modifications of the cardiac action potential. In isolated human atrial tissue, vernakalant has been shown to prolong early repolarization in tissue from patients in both sinus rhythm and chronic atrial fibrillation. nih.gov Notably, late repolarization was prolonged only in the tissue from patients with atrial fibrillation. nih.gov This selective prolongation of the atrial refractory period is a key feature of its mechanism of action, with a more pronounced effect on the effective refractory period than on the action potential duration itself. nih.gov

Studies using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from a patient with Short QT Syndrome Type 1 demonstrated that vernakalant prolongs the action potential duration. nih.gov In these models, vernakalant also reduced arrhythmia-like events, suggesting its potential utility in managing certain inherited arrhythmia syndromes. nih.gov The drug reduces the action potential amplitude and the maximum upstroke velocity (dV/dtmax) in a concentration- and frequency-dependent manner. nih.gov

Comparative Pharmacodynamics of Deuterated and Non-Deuterated Forms in Preclinical Research Models

There is a notable absence of publicly available preclinical research that directly compares the pharmacodynamics of vernakalant-d6 (hydrochloride) with its non-deuterated counterpart, vernakalant. The existing literature primarily identifies vernakalant-d6 as a stable, deuterated internal standard for use in analytical and pharmacokinetic studies to accurately quantify vernakalant in biological samples. While deuterium (B1214612) substitution can sometimes alter the metabolic profile and pharmacokinetic properties of a drug, potentially leading to differences in pharmacodynamic effects, no such studies have been published for vernakalant-d6. Therefore, a direct comparative analysis of their effects on ion channels and cardiac electrophysiology in preclinical models cannot be provided at this time.

High-Throughput Screening and In Vitro Assays for Ion Channel Modulator Characterization

The characterization of ion channel modulators like vernakalant and its analogs often employs high-throughput screening (HTS) methodologies to assess their activity and selectivity across a range of ion channel targets. These techniques are crucial in the early stages of drug discovery for identifying lead compounds and for safety profiling. criver.com

Common HTS approaches for ion channel targets include:

Fluorescence-based assays : These assays utilize fluorescent dyes that are sensitive to changes in membrane potential or intracellular ion concentrations. nih.govaurorabiomed.com They are highly amenable to automation in 384- or 1536-well plate formats, allowing for the rapid screening of large compound libraries. nih.gov

Automated patch-clamp electrophysiology : This technology represents a significant advancement over traditional, low-throughput manual patch-clamp techniques. maxcyte.comfrontiersin.org Automated systems can record ion channel currents from multiple cells simultaneously, providing high-quality electrophysiological data with a much greater throughput, which is invaluable for characterizing the mechanism of action of compounds like vernakalant that target multiple ion channels. sophion.com

Ion flux assays : These assays measure the movement of ions across the cell membrane. While historically reliant on radioactive isotopes, newer methods using non-radioactive ions and detection techniques like atomic absorbance spectroscopy have been developed for HTS applications. aurorabiomed.com.cn

Metabolic Pathways and Isotopic Tracing Studies Utilizing Vernakalant D6

Investigation of Cytochrome P450-Mediated Metabolism (e.g., CYP2D6) in In Vitro and Preclinical Systems

The primary metabolic pathway for Vernakalant (B1244702) is mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a crucial role. nih.govresearchgate.net In vitro studies using human liver microsomes and recombinant P450 enzymes, as well as preclinical and clinical studies, have established that Vernakalant undergoes rapid 4-O-demethylation. nih.govnii.ac.jp This reaction is catalyzed predominantly by CYP2D6 and results in the formation of its major, pharmacologically less active metabolite, RSD1385. nih.govresearchgate.net

The genetic polymorphism of the CYP2D6 gene leads to different metabolizer phenotypes, which can influence the pharmacokinetics of Vernakalant. wikipedia.orgnih.gov Individuals can be classified as poor metabolizers (PMs) or extensive metabolizers (EMs). In EMs, O-demethylation via CYP2D6 is the main elimination route. drugbank.com In PMs, who have deficient CYP2D6 function, Vernakalant is primarily inactivated through glucuronidation. wikipedia.orgdrugbank.com This difference in metabolic pathways affects the drug's elimination half-life, which is approximately 3 hours in EMs and extends to 5.5 hours in PMs. wikipedia.org

In these in vitro and preclinical studies, Vernakalant-d6 is indispensable as an internal standard for liquid chromatography-mass spectrometry (LC-MS) methods used to quantify Vernakalant and its metabolites.

Table 1: Influence of CYP2D6 Phenotype on Vernakalant Metabolism
PhenotypePrimary Metabolic PathwayKey EnzymeElimination Half-lifeMajor Metabolite
Extensive Metabolizer (EM)4-O-demethylationCYP2D6~3 hours wikipedia.orgRSD1385 nih.govresearchgate.net
Poor Metabolizer (PM)GlucuronidationUGTs (Uridine 5'-diphospho-glucuronosyltransferases)~5.5 hours wikipedia.orgVernakalant-glucuronide nih.govresearchgate.net

Role of Deuterium (B1214612) Labeling in Elucidating Metabolic Fate and Pathways

Deuterium labeling is a powerful technique in drug metabolism studies to trace the fate of a drug molecule within a biological system. researchgate.netnih.gov By replacing hydrogen atoms with deuterium, a stable, non-radioactive isotope, compounds like Vernakalant-d6 can be synthesized. This labeling results in a molecule that is chemically almost identical to the parent drug but has a higher mass. scispace.com

The key advantages of using Vernakalant-d6 in metabolic studies are:

Tracing Metabolic Pathways : When Vernakalant-d6 is administered in preclinical models, its metabolic products will also contain the deuterium label. Using mass spectrometry, researchers can specifically detect and identify these labeled metabolites against a complex background of endogenous molecules. nih.govresearchgate.net This allows for the unambiguous mapping of biotransformation pathways, such as demethylation and subsequent glucuronidation. nih.gov

Distinguishing Drug from Metabolite : The distinct mass difference between Vernakalant-d6 and its potential metabolites (e.g., O-desmethyl-Vernakalant-d3, if the label is on the cleaved methyl group) allows for clear identification and structural elucidation.

Quantitative Accuracy : Vernakalant-d6 is the ideal internal standard for quantifying Vernakalant in biological samples (e.g., plasma, urine). researchgate.net Since it co-elutes with the unlabeled drug during chromatography and has nearly identical ionization efficiency, it can accurately correct for sample loss during extraction and for variations in instrument response. acanthusresearch.com

The use of stable isotope-labeled compounds like Vernakalant-d6, in conjunction with high-resolution mass spectrometry, provides a robust platform for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.gov

Analysis of Kinetic Isotope Effects in Biotransformation Processes

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is substituted with one of its isotopes. nih.gov This effect is particularly pronounced when a bond to the isotopic atom is broken in the rate-determining step of the reaction. nih.gov

In the context of Vernakalant metabolism, the primary biotransformation is the CYP2D6-mediated O-demethylation, which involves the cleavage of a carbon-hydrogen (C-H) bond on one of the methoxy (B1213986) groups. nih.gov If Vernakalant-d6 is synthesized with deuterium atoms replacing the hydrogen atoms on this specific methyl group (i.e., a -OCD3 group), a primary KIE would be expected. The carbon-deuterium (C-D) bond is stronger than the C-H bond, and therefore, its cleavage requires more energy.

The analysis of KIEs in the biotransformation of Vernakalant can provide deep mechanistic insights:

Identifying the Rate-Limiting Step : A significant slowing of the O-demethylation rate for the deuterated analog compared to Vernakalant would confirm that the C-H bond cleavage is the rate-limiting or a partially rate-limiting step in the CYP2D6 catalytic cycle. nih.gov

Metabolic Switching : If the primary metabolic site is blocked or slowed by deuteration, the metabolism may shift to other, secondary pathways. scispace.com Studying the metabolite profile of Vernakalant-d6 can reveal these alternative routes, which might be minor or unobservable with the unlabeled drug.

While specific KIE studies on Vernakalant-d6 are not detailed in the public literature, the principles of isotopic substitution are fundamental to mechanistic enzymology and are applied to understand the biotransformation of many xenobiotics. researchgate.net

Preclinical Pharmacokinetic Modeling for Mechanistic Understanding in Animal Models

Preclinical pharmacokinetic (PK) modeling in animal models is a critical step in drug development to understand and predict a drug's behavior in humans. These models describe the time course of drug absorption, distribution, metabolism, and excretion. For Vernakalant, population PK modeling has been conducted using data from clinical trials, fitting the plasma concentration-time data to a two-compartment model with first-order elimination. nih.gov

In the preclinical phase, animal models (e.g., rodents, dogs, non-human primates) are used to establish these initial PK parameters. Vernakalant-d6 plays a crucial role in these studies, primarily as an analytical tool. By administering the unlabeled drug to animals and spiking biological samples (plasma, tissue homogenates) with a known amount of Vernakalant-d6 as an internal standard, highly accurate and precise quantification of the drug's concentration over time can be achieved using LC-MS.

This precise data is then used to build mechanistic PK models that can:

Estimate key parameters such as clearance, volume of distribution, and elimination half-life.

Understand the influence of physiological factors on drug disposition.

Simulate drug exposure under different conditions to support the design of subsequent studies.

Population PK models for Vernakalant have successfully identified covariates that influence its clearance, including CYP2D6 genotype, age, and serum creatinine (B1669602) concentration, providing a mechanistic understanding of the variability in drug response. nih.gov

Exploration of Metabolite Identification and Quantification Strategies using Labeled Compounds

The identification and quantification of drug metabolites are essential for evaluating the safety and efficacy of a new chemical entity. Stable isotope-labeled compounds like Vernakalant-d6 are central to modern strategies for metabolite profiling. nih.govresearchgate.net

Metabolite Identification: When biological samples from preclinical or in vitro studies with Vernakalant are analyzed by LC-MS, researchers look for signals that are drug-related. A common strategy involves analyzing two parallel samples: one dosed with unlabeled Vernakalant and one with a 1:1 mixture of unlabeled Vernakalant and Vernakalant-d6. Metabolites of Vernakalant will appear as "doublets" in the mass spectrum of the mixed sample, with a mass separation corresponding to the number of deuterium atoms (in this case, 6 Da, or fewer if part of the label is lost during metabolism). This doublet signature makes it easy to distinguish true metabolites from endogenous background ions. scispace.com

Table 2: Known Metabolites of Vernakalant and Role of Labeled Compounds
MetaboliteFormation PathwaySignificanceRole of Vernakalant-d6 in Analysis
RSD1385CYP2D6-mediated 4-O-demethylation nih.govMajor metabolite, less active than parent nih.govHelps identify RSD1385-d5 via mass shift; parent IS for quantification.
RSD1385 glucuronideGlucuronidation of RSD1385 researchgate.netMajor circulating conjugate, inactive nih.govresearchgate.netTracer to confirm the metabolic sequence.
SRR-formStereoinversion wikipedia.orgMinor metabolite, more prominent in PMs wikipedia.orgHelps distinguish the labeled stereoisomer from endogenous compounds.

Computational and Structural Elucidation Studies of Vernakalant and Its Deuterated Analogs

Molecular Docking and Ligand-Protein Interaction Modeling for Ion Channel Targets

Molecular docking simulations have been instrumental in elucidating the binding mechanism of vernakalant (B1244702) with its primary ion channel targets, which are crucial for its antiarrhythmic activity. These computational studies primarily focus on the voltage-gated potassium channel Kv1.5, which mediates the ultra-rapid delayed rectifier K+ current (IKur), and voltage-gated sodium channels (Nav), both of which are key players in atrial electrophysiology. drugbank.comresearchgate.net

Homology models of the Kv1.5 channel's inner pore have been constructed to serve as a structural framework for docking simulations. Using software like AutoDock4, researchers have explored the potential binding modes of vernakalant within the open-state conformation of the channel. nih.gov These models predict that vernakalant binds within the central cavity of the channel, physically occluding the ion conduction pathway. nih.gov

Mutational analysis, both in silico and through patch-clamp experiments, has identified several key amino acid residues within the S6 transmembrane domain and the pore helix that are critical for high-affinity binding. nih.gov For the Kv1.5 channel, a mutational scan highlighted highly conserved amino acids Thr479, Thr480, Ile502, Val505, and Val508 as being important for vernakalant's blocking action. nih.gov Homology modeling further predicted that Thr479, Thr480, Val505, and Val508 are likely accessible for direct interaction with the drug molecule. nih.gov The most favorable binding conformation predicted by docking studies shows vernakalant making contact with all four Thr480 residues from the four channel subunits, positioning it to effectively block the pore. nih.gov The calculated free energy of binding for this optimal conformation was -7.12 kcal/mol, corresponding to a predicted inhibitory concentration (Ki) of 6.08 µM, which aligns with experimentally determined IC50 values. nih.gov

Similarly, while detailed public-domain docking studies on vernakalant's interaction with Nav1.5 are less specific, it is understood that local anesthetics and Class I antiarrhythmics bind to a receptor site within the pore of sodium channels. frontiersin.org This site is typically formed by residues in the S6 segments of domains I, III, and IV. mdpi.com Vernakalant's rate-dependent block of sodium channels suggests an interaction with the open and/or inactivated states of the channel, a common mechanism for this class of drugs. drugbank.com

ChannelKey Interacting ResiduesLocationPredicted Interaction TypeReference
Kv1.5 Threonine 479 (T479)Pore Helix / Selectivity Filter BaseDirect Interaction / Pore Blockade nih.gov
Threonine 480 (T480)S6 DomainDirect Interaction / Pore Blockade nih.govnih.gov
Isoleucine 502 (I502)S6 DomainAffects Binding Potency (Allosteric) nih.gov
Valine 505 (V505)S6 DomainDirect Interaction / Pore Blockade nih.gov
Valine 508 (V508)S6 DomainDirect Interaction / Pore Blockade nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses for Ion Channel Modulation

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For ion channel modulators like vernakalant and its analogs, QSAR models are developed to predict their inhibitory potency and selectivity based on various molecular descriptors. nih.gov These models are crucial for optimizing lead compounds and designing new molecules with improved atrial-selective properties. mdpi.com

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to build an equation that relates these descriptors to the observed biological activity (e.g., IC50 for channel block). Descriptors can be categorized into several classes:

Physicochemical Descriptors: These include properties like molecular weight (MW), octanol-water partition coefficient (logP) representing lipophilicity, and molar refractivity (MR) related to molecular volume and polarizability.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For atrial-selective ion channel blockers, QSAR studies aim to identify the structural features that confer selectivity for atrial channels (like Kv1.5) over ventricular channels. nih.gov For instance, models might reveal that specific combinations of lipophilicity and the presence of hydrogen bond donors/acceptors are critical for potent Kv1.5 inhibition, while minimizing activity against other channels like hERG (IKr) to reduce proarrhythmic risk. nih.govresearchgate.net Although specific QSAR models for vernakalant analogs are not extensively published in public literature, general models for other ion channel blockers provide insight into the important parameters. researchgate.net

Descriptor ClassSpecific Descriptor ExampleRelevance to Ion Channel ModulationReference
Physicochemical LogP (Lipophilicity)Influences membrane partitioning and access to binding sites within the channel pore. researchgate.net
Molar Refractivity (MR)Relates to molecular volume and polarizability, affecting steric fit within the binding pocket. researchgate.net
Topological Molecular Connectivity Indices (e.g., Chi indices)Describes molecular shape and branching, which can impact the complementarity with the receptor site. researchgate.net
Electronic HOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in electronic interactions. researchgate.net
Partial Atomic ChargesDetermines potential for electrostatic interactions and hydrogen bonding with channel residues. chemistryviews.org

Conformational Analysis and Stereochemical Considerations in Solution and Solid State

The three-dimensional structure and stereochemistry of vernakalant are fundamental to its interaction with ion channels. longdom.orgbiomedgrid.com The molecule possesses multiple chiral centers, leading to the existence of stereoisomers. nih.gov The specific stereoisomer used clinically, (3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol, was selected based on its optimal pharmacological profile. nih.gov Stereochemistry is critical because biological targets like ion channels are themselves chiral, leading to stereoselective interactions where one isomer fits the binding site much more effectively than others. nih.govyoutube.comnih.gov

Conformational analysis investigates the spatial arrangement of atoms in a molecule, which can vary due to rotation around single bonds. copernicus.org The conformation of vernakalant can differ between the solid state (as in a crystal) and in solution, which is more representative of the physiological environment.

Solid-State Conformation: This is typically determined by X-ray crystallography. The crystal structure would reveal the preferred conformation and intermolecular interactions in the crystalline lattice. While a public crystal structure for vernakalant is not readily available, such an analysis would provide precise bond lengths, bond angles, and torsion angles.

Solution-State Conformation: In solution, a molecule like vernakalant exists as an ensemble of rapidly interconverting conformers. copernicus.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used to study solution conformation. sharif.edu By analyzing parameters such as Nuclear Overhauser Effects (NOEs), which depend on the distance between protons, and scalar coupling constants (J-couplings), which relate to torsion angles, the predominant conformation(s) in a given solvent can be determined. This solution structure is highly relevant as it reflects the shape of the molecule as it approaches and binds to the ion channel.

The flexibility of the cyclohexyl and pyrrolidine (B122466) rings, as well as the ethoxy linker, allows vernakalant to adopt a specific low-energy conformation that presents the key pharmacophoric elements—the aromatic dimethoxyphenyl group and the basic nitrogen atom—in the correct spatial orientation for optimal binding within the ion channel pore. nih.gov

Computational Approaches to Predicting Metabolic Vulnerabilities and Optimizing Deuteration Sites

Computational methods are essential for predicting the metabolic fate of drug candidates and for rationally designing metabolically more robust analogs, such as Vernakalant-d6. nih.goveurekaselect.com The primary goal is to identify the "metabolic soft spots" or "sites of metabolism" (SoMs)—the atoms within a molecule most susceptible to metabolism by enzymes, particularly the Cytochrome P450 (CYP) family. chemistryviews.orgnih.gov

Vernakalant is known to be metabolized predominantly by the CYP2D6 isoenzyme via O-demethylation of one of the methoxy (B1213986) groups on the phenyl ring. researchgate.net Computational tools can predict this vulnerability through several approaches:

Ligand-Based Methods: These methods use databases of known CYP substrates and their metabolites to build predictive models. They analyze the structural and electronic properties of a new molecule to estimate the reactivity of each atom. semanticscholar.org Quantum mechanical calculations can determine the activation energy required for hydrogen atom abstraction or oxidation at different positions, with lower energy barriers indicating more labile sites. semanticscholar.org

Structure-Based Methods: These approaches involve docking the drug molecule into a 3D model of the specific CYP enzyme's active site (e.g., CYP2D6). nih.gov A successful docking pose must place a potentially metabolizable site in close proximity to the reactive heme iron center of the enzyme. The combination of accessibility (correct orientation in the active site) and inherent chemical reactivity determines the most likely SoM. nih.gov

Once metabolic hotspots are identified, this information can be used to optimize the drug's metabolic profile. One effective strategy is selective deuteration . juniperpublishers.com This involves replacing hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), at the identified vulnerable sites. researchgate.net The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy. nih.gov Consequently, more energy is required to break a C-D bond, which can significantly slow down metabolic reactions where this bond cleavage is the rate-limiting step. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) . nih.govnih.gov

For vernakalant, the methoxy groups are the primary sites of metabolism. By replacing the hydrogens on one or both of these methyl groups with deuterium (to create Vernakalant-d6), the rate of CYP2D6-mediated O-demethylation is expected to decrease. researchgate.netjuniperpublishers.com Computational models help confirm that this modification is unlikely to alter the molecule's conformation or binding affinity for its ion channel targets, thus preserving its pharmacological activity while improving its metabolic stability and pharmacokinetic profile. nih.govmdpi.com

Computational TaskMethodologies UsedApplication to Vernakalant-d6Reference
Predicting Metabolizing CYP Isoform Machine Learning, Pharmacophore ModelingIdentifies CYP2D6 as the primary enzyme responsible for vernakalant metabolism. nih.govresearchgate.net
Identifying Metabolic Hotspots (SoMs) Quantum Mechanics (Reactivity), Molecular Docking (Accessibility)Predicts O-demethylation at the 3- or 4-position methoxy groups as the major metabolic pathway. chemistryviews.orgsemanticscholar.org
Optimizing Deuteration Sites KIE Prediction, Conformational AnalysisGuides the selective replacement of hydrogens with deuterium on the methoxy groups to slow metabolism. juniperpublishers.comnih.govnih.gov
Assessing Impact of Deuteration Molecular Docking, QSARConfirms that deuteration does not negatively impact binding affinity to target ion channels (Kv1.5, Nav1.5). nih.govnih.gov

Applications of Vernakalant D6 As a Chemical Probe and Research Tool

Utilization as a Chemical Probe for Ion Channel Function and Atrial Electrophysiology in Cellular and Tissue Models

Vernakalant (B1244702) exerts its antiarrhythmic effects by blocking multiple ion channels involved in the cardiac action potential, with a degree of selectivity for atrial tissue. It is known to inhibit both potassium and sodium channels. The primary mechanism involves the blockade of early-activating potassium currents, such as the ultra-rapid delayed rectifier current (IKur) and the transient outward potassium current (Ito), which are more prominent in the atria than in the ventricles. This contributes to the prolongation of the atrial refractory period with minimal effects on the ventricular refractory period. Additionally, vernakalant exhibits a frequency-dependent block of sodium channels, which becomes more pronounced at higher heart rates, a characteristic feature of atrial fibrillation.

While specific studies utilizing Vernakalant-d6 as a direct chemical probe in cellular and tissue models to investigate ion channel function are not extensively documented in publicly available literature, the principles of its action are inferred from its non-deuterated counterpart. In research settings, a deuterated compound like Vernakalant-d6 could theoretically be used in sophisticated biophysical assays, such as those involving mass spectrometry-based techniques, to probe the binding kinetics and conformational changes of ion channels upon drug interaction. The subtle differences in mass could allow for the differentiation between the labeled and unlabeled compound in competitive binding assays or in studies examining drug metabolism within cellular or tissue preparations.

Table 1: Ion Channel Activity of Vernakalant

Ion Channel Effect of Vernakalant Primary Electrophysiological Consequence
Potassium Channels
IKur (Kv1.5) Inhibition Prolongation of atrial action potential duration
Ito Inhibition Prolongation of early repolarization in the atria
IK,ACh Inhibition Atrial-selective prolongation of refractory period
IKr Weak Inhibition Minimal effect on ventricular repolarization
Sodium Channels
INa Frequency-dependent block Slowing of conduction velocity at high heart rates

Reference Standard for Bioanalytical Method Development and Quality Control in Preclinical Research

The most well-documented and critical application of Vernakalant-d6 (hydrochloride) is its use as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of vernakalant in biological matrices during preclinical research. In bioanalytical method development, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a SIL-IS is considered the gold standard for achieving high accuracy and precision.

Deuterium-labeled internal standards, such as Vernakalant-d6, are ideal for this purpose because they are chemically identical to the analyte (vernakalant) and thus exhibit very similar chromatographic retention times, ionization efficiencies, and extraction recoveries. However, the mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard. This co-elution and differential detection enable the SIL-IS to effectively compensate for variations in sample preparation, injection volume, and matrix effects that can occur between different samples, thereby improving the reliability of the quantification.

In preclinical pharmacokinetic studies, Vernakalant-d6 is added to plasma or tissue homogenate samples at a known concentration. The ratio of the mass spectrometric response of vernakalant to that of Vernakalant-d6 is then used to construct a calibration curve and accurately determine the concentration of vernakalant in the unknown samples. This is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.

Table 2: Principles of Vernakalant-d6 as a Bioanalytical Reference Standard

Parameter Role of Vernakalant-d6 (hydrochloride)
Analyte Identification Serves as a mass-shifted analog of vernakalant for unambiguous identification in complex biological matrices.
Quantification Enables accurate and precise quantification by correcting for variability in sample processing and analysis.
Method Validation Used to assess key validation parameters such as accuracy, precision, linearity, and recovery of the bioanalytical method.
Quality Control Incorporated into quality control samples to monitor the performance and reproducibility of the assay during routine analysis.

Tools for Investigating Drug Transport and Efflux Mechanisms (e.g., P-glycoprotein) in Research Settings

While direct studies employing Vernakalant-d6 to investigate drug transport and efflux mechanisms are not readily found in the scientific literature, the general principles of using deuterated compounds in such research are established. P-glycoprotein (P-gp) is a well-known efflux transporter that plays a significant role in drug disposition and multidrug resistance. Research in this area often involves in vitro models, such as Caco-2 cell monolayers, to assess the potential of a compound to be a substrate or inhibitor of P-gp.

In such studies, a deuterated compound like Vernakalant-d6 could be used in conjunction with its non-deuterated counterpart to conduct bidirectional transport assays. By quantifying the transport of both vernakalant and Vernakalant-d6 across the cell monolayer, researchers could gain insights into the kinetics of P-gp-mediated efflux. The use of the stable isotope-labeled compound would facilitate accurate quantification by LC-MS/MS, especially in competitive transport studies with other known P-gp substrates or inhibitors. However, it is important to note that the pharmacokinetic profile of vernakalant itself does not suggest that it is a major substrate for P-gp-mediated efflux.

Contribution to Understanding Molecular Mechanisms of Action for Antiarrhythmic Agents in Research Contexts

The primary contribution of Vernakalant-d6 to understanding the molecular mechanisms of antiarrhythmic agents lies in its role in facilitating precise pharmacokinetic and pharmacodynamic (PK/PD) modeling. By enabling accurate measurement of vernakalant concentrations in biological systems, Vernakalant-d6 as an internal standard helps researchers to establish a clearer relationship between drug exposure and its electrophysiological effects.

In preclinical models of atrial fibrillation, for instance, the ability to accurately correlate the plasma and tissue concentrations of vernakalant with changes in atrial refractory period, conduction velocity, and arrhythmia termination provides a more detailed understanding of its mechanism of action. While Vernakalant-d6 itself is not directly used to elucidate the molecular interactions with ion channels in this context, its application in the supporting bioanalytical methods is indispensable for generating the high-quality data required for such mechanistic studies.

Furthermore, stable isotope-labeled compounds can be used in drug metabolism studies to identify and quantify metabolites. Although vernakalant is primarily metabolized by CYP2D6, the use of Vernakalant-d6 could aid in distinguishing between the parent drug and its metabolites in complex biological samples, further refining the understanding of its metabolic fate and its potential for drug-drug interactions.

Future Directions and Emerging Research Avenues

Advanced Deuteration Strategies for Enhanced Research Utility and Isotopic Labeling Applications

The strategic incorporation of deuterium (B1214612) in place of hydrogen atoms within a drug molecule, a process known as deuteration, can markedly alter its metabolic fate. nih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond by metabolic enzymes, such as the cytochrome P450 system. portico.orgnih.gov This can lead to a more favorable pharmacokinetic profile, including a longer half-life and reduced formation of reactive metabolites. wikipedia.org

Future research on Vernakalant-d6 (hydrochloride) will likely explore more advanced deuteration strategies beyond its current use as a simple isotopic standard. This includes the development of selectively deuterated versions of Vernakalant (B1244702) to pinpoint specific sites of metabolism. By creating a library of Vernakalant isotopologues with deuterium atoms at different positions, researchers can meticulously map the metabolic pathways of the drug and identify which positions are most susceptible to enzymatic degradation. nih.gov This knowledge is invaluable for designing next-generation antiarrhythmic agents with improved metabolic stability and potentially enhanced safety profiles.

Furthermore, advanced isotopic labeling techniques using Vernakalant-d6 (hydrochloride) can provide deeper insights into its absorption, distribution, metabolism, and excretion (ADME) properties. chemicalsknowledgehub.com These studies are a cornerstone of drug development, and the use of deuterated analogs allows for more sensitive and accurate tracking of the compound and its metabolites in complex biological systems. musechem.com

Integration of Multi-Omics Approaches in Preclinical Mechanistic Investigations

The era of systems biology has ushered in multi-omics approaches, which involve the comprehensive analysis of various biological molecules, including the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics). researchgate.net The integration of these powerful technologies in preclinical studies of Vernakalant, facilitated by the use of Vernakalant-d6 (hydrochloride), holds immense promise for elucidating its mechanism of action and identifying novel biomarkers of efficacy and response. frontlinegenomics.comnih.gov

In preclinical models, Vernakalant-d6 (hydrochloride) can be used as a tracer in metabolomics studies to track the metabolic fate of Vernakalant and its impact on endogenous metabolic pathways. mdpi.com By comparing the metabolic profiles of cells or tissues treated with Vernakalant versus a control group, researchers can identify key metabolic perturbations associated with the drug's therapeutic effects. This can uncover previously unknown mechanisms of action and potential off-target effects.

Similarly, in proteomics studies, Vernakalant-d6 (hydrochloride) can be used in conjunction with techniques like mass spectrometry to identify the protein targets of Vernakalant and its metabolites. This can help to validate its known targets, such as atrial-selective potassium and sodium channels, and potentially discover novel protein interactions that contribute to its antiarrhythmic properties. glpbio.comwikipedia.org The integration of these multi-omics datasets will provide a more holistic understanding of Vernakalant's pharmacology and pave the way for more personalized therapeutic strategies. astrazeneca.com

Novel Applications in Chemical Biology and Mechanistic Toxicology Research Methodologies

The unique properties of deuterated compounds are also being increasingly harnessed in the fields of chemical biology and mechanistic toxicology. Vernakalant-d6 (hydrochloride) can be employed as a chemical probe to investigate the intricate molecular interactions of Vernakalant within the cellular environment. For instance, its altered metabolic stability can be exploited to "trap" transient drug-protein interactions that might otherwise be too short-lived to detect with the non-deuterated parent compound.

In the realm of mechanistic toxicology, the use of deuterated analogs like Vernakalant-d6 (hydrochloride) can help to dissect the bioactivation pathways that may lead to the formation of toxic metabolites. By comparing the toxicity profiles of Vernakalant and its deuterated counterpart, researchers can determine whether metabolism at specific sites is responsible for any observed adverse effects. This information is critical for the development of safer drugs with a reduced potential for toxicity.

Leveraging Deuterated Analogs for Fundamental Pharmacological Discoveries and Target Validation

The kinetic isotope effect associated with deuteration can be a powerful tool for fundamental pharmacological research and target validation. researchgate.net By strategically placing deuterium at a site of enzymatic action, the resulting change in reaction rate can provide definitive evidence for the involvement of that enzyme in the drug's metabolism. nih.gov

In the context of Vernakalant, the use of Vernakalant-d6 (hydrochloride) can help to further validate the role of specific cytochrome P450 enzymes in its clearance. wikipedia.org This is particularly relevant given the known inter-individual variability in the expression and activity of these enzymes, which can contribute to differences in drug response.

Q & A

Q. What is the pharmacological mechanism of Vernakalant-d6 (hydrochloride) in atrial fibrillation models, and how does deuteration influence its metabolic stability?

Vernakalant-d6 (hydrochloride) is a deuterated analog of vernakalant, a class III antiarrhythmic agent that selectively blocks atrial-specific potassium currents (e.g., IKur) and sodium channels. The deuteration at six positions aims to enhance metabolic stability by reducing hepatic cytochrome P450-mediated oxidation, thereby prolonging its half-life in preclinical models . To validate this, researchers should compare the pharmacokinetic (PK) profiles of vernakalant and Vernakalant-d6 using LC-MS/MS in plasma and tissue homogenates, with deuterium incorporation verified via isotopic ratio analysis .

Q. How is Vernakalant-d6 (hydrochloride) synthesized, and what analytical methods ensure its isotopic purity?

Synthesis involves deuterium exchange at six hydrogen positions in the vernakalant backbone, followed by hydrochloride salt formation. Isotopic purity (>98% deuterium enrichment) is confirmed using nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H-NMR) and high-resolution mass spectrometry (HRMS). Researchers must validate the absence of non-deuterated impurities via reverse-phase HPLC with UV detection at 210 nm, referencing pharmacopeial standards for hydrochloride salts .

Advanced Research Questions

Q. How should experimental designs optimize Vernakalant-d6 dosing in in vivo arrhythmia models while accounting for interspecies variability?

A factorial design approach is recommended, varying parameters such as dose (0.1–10 mg/kg), administration route (IV vs. oral), and species (rat vs. canine). PK/PD modeling should integrate electrocardiographic (ECG) data (e.g., atrial effective refractory period prolongation) and plasma concentration-time curves. Use nonlinear mixed-effects modeling (NONMEM) to quantify variability and identify covariates (e.g., body weight, hepatic function) .

Q. How can researchers resolve contradictions in Vernakalant-d6’s efficacy data across different atrial fibrillation subtypes (paroxysmal vs. persistent)?

Contradictions may arise from differences in ion channel remodeling between subtypes. Address this by:

  • Conducting patch-clamp assays on human atrial cardiomyocytes from patients with paroxysmal vs. persistent atrial fibrillation.
  • Correlating IKur blockade efficacy with RNA-seq data of potassium channel expression (e.g., KCNA5).
  • Applying multivariate regression to adjust for confounding factors like fibrosis severity .

Q. What methodologies validate Vernakalant-d6’s stability in biological matrices during long-term storage?

Stability studies should follow ICH Q1A guidelines:

  • Prepare stock solutions in deuterated DMSO and store at -80°C.
  • Assess stability in plasma (room temperature, 4°C, -20°C) over 30 days using LC-MS/MS.
  • Monitor deuterium loss via isotopic peak area ratios; >5% degradation warrants reformulation with cryoprotectants (e.g., trehalose) .

Methodological & Safety Considerations

Q. How to design a robust LC-MS/MS protocol for quantifying Vernakalant-d6 in heterogeneous tissue samples?

  • Sample Preparation: Homogenize tissues (e.g., atria, liver) in pH 7.4 PBS with 0.1% formic acid. Use solid-phase extraction (SPE) with C18 cartridges for cleanup.
  • Chromatography: Employ a Kinetex C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in water/acetonitrile.
  • Quantification: Use a deuterated internal standard (e.g., Vernakalant-d12) to correct for matrix effects. Validate accuracy (85–115%) and precision (RSD <15%) per FDA Bioanalytical Method Validation guidelines .

Q. What are the critical ecological safety considerations for Vernakalant-d6 disposal in laboratory settings?

Current ecological toxicity data are limited. Mitigate risks by:

  • Incinerating waste at >1000°C to degrade deuterated compounds.
  • Screening for bioaccumulation potential using Daphnia magna acute toxicity assays (OECD 202).
  • Documenting disposal protocols per ISO 14001 standards to ensure regulatory compliance .

Data Interpretation & Theoretical Frameworks

Q. How can researchers align Vernakalant-d6 findings with evolving theories on atrial-selective antiarrhythmics?

  • Ground studies in the "atrial-selective ion channel targeting" hypothesis.
  • Compare Vernakalant-d6’s efficacy against other IKur blockers (e.g., XEN-D0103) in silico using molecular docking simulations (AutoDock Vina).
  • Publish negative results (e.g., ventricular proarrhythmia risks) to refine safety models .

Q. What statistical approaches address batch-to-batch variability in deuterated compound synthesis?

  • Apply analysis of variance (ANOVA) to compare isotopic purity across batches.
  • Use principal component analysis (PCA) to correlate synthesis parameters (e.g., reaction temperature, catalyst ratio) with purity outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.